molecular formula C6H7F2NO B2421434 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one CAS No. 2193058-91-0

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one

Cat. No. B2421434
CAS RN: 2193058-91-0
M. Wt: 147.125
InChI Key: NBLIWBJAFVBWHT-UHFFFAOYSA-N
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Description

“7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one” is a chemical compound with the CAS Number: 2193058-91-0 . It has a molecular weight of 147.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one” is 1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one” is a powder that is stored at room temperature .

Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Characterization : 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one, related to the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine, has undergone structural characterization, highlighting its potential as a foundational structure for further chemical synthesis and exploration (Britvin & Rumyantsev, 2017).

  • Stereoselective Synthesis : This compound has been used in stereoselective synthesis processes, demonstrating its versatility in creating novel heterocyclic compounds with significant potential in various applications (Joseph, Singhal, Jain, & Sain, 2011).

Chemical Properties and Applications

  • Amide Group Analysis : Studies have evaluated the planarity of amide groups in compounds similar to 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one, offering insights into the chemical properties and potential applications of such structures (Otani et al., 2003).

  • Synthesis of Functionalised Azepanes and Piperidines : The compound has been used to create dihalocarbene species, leading to the synthesis of functionally diverse azepanes and piperidines, illustrating its utility in the development of complex nitrogen-containing structures (Chen et al., 2017).

Potential in Drug Design and Catalysis

  • Use in Drug Design : Its structural analogues have been explored in drug design, particularly in synthesizing compounds with potential pharmacological applications (Kriis et al., 2010).

  • Catalytic Applications : The compound's derivatives have been employed in catalytic processes, such as in the construction of aza-bicycles and carbaldehydes, demonstrating its applicability in advanced synthetic chemistry (Pan et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIWBJAFVBWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one

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